molecular formula C16H14N2O3 B11790526 4'-(2-Methoxyphenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid

4'-(2-Methoxyphenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid

Cat. No.: B11790526
M. Wt: 282.29 g/mol
InChI Key: UVKIGDDECZNYJI-UHFFFAOYSA-N
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Description

4’-(2-Methoxyphenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid is an organic compound that belongs to the class of bipyrroles This compound is characterized by the presence of a methoxyphenyl group attached to a bipyrrole structure, which includes a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(2-Methoxyphenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenylboronic acid and 1,3’-bipyrrole.

    Coupling Reaction: A Suzuki coupling reaction is employed to attach the 2-methoxyphenyl group to the bipyrrole core.

    Carboxylation: The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of 4’-(2-Methoxyphenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4’-(2-Methoxyphenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted bipyrrole compounds.

Scientific Research Applications

4’-(2-Methoxyphenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-(2-Methoxyphenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-(2-Methoxyphenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid is unique due to its bipyrrole core, which imparts distinct chemical and biological properties compared to other methoxyphenyl derivatives

Properties

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

4-(2-methoxyphenyl)-3-pyrrol-1-yl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C16H14N2O3/c1-21-13-7-3-2-6-11(13)12-10-17-14(16(19)20)15(12)18-8-4-5-9-18/h2-10,17H,1H3,(H,19,20)

InChI Key

UVKIGDDECZNYJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CNC(=C2N3C=CC=C3)C(=O)O

Origin of Product

United States

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